

Comparative Analysis of (S)-(-)-Felodipine-d5 Reference Standard Lots

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-Felodipine-d5

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Guide for Researchers and Pharmaceutical Quality Control Professionals

This guide provides a comprehensive comparative analysis of three distinct lots of **(S)-(-)-Felodipine-d5**, a deuterated, chiral stable-labeled internal standard crucial for pharmacokinetic and bioanalytical studies. The consistency and purity of reference standards are paramount for generating accurate, reproducible, and reliable experimental data. This document outlines the key quality attributes, presents comparative data, and details the analytical methodologies used to assess the identity, purity, and integrity of each lot.

(S)-(-)-Felodipine-d5 is the specific levorotatory enantiomer of Felodipine, a dihydropyridine calcium channel blocker, with five deuterium atoms incorporated for use as an internal standard in mass spectrometry-based assays.^[1] Ensuring high chemical, chiral, and isotopic purity is critical for its function.

Comparative Data Summary

The following table summarizes the analytical results for three different lots of **(S)-(-)-Felodipine-d5**. These quantitative assessments are essential for verifying that each lot meets the stringent quality specifications required for a reference standard.^{[2][3]}

Analytical Test	Specification	Lot A	Lot B	Lot C	Test Method
Chemical Purity	≥ 99.5%	99.8%	99.9%	99.6%	HPLC-UV
Chiral Purity (e.e.)	≥ 99.0% (S)-enantiomer	99.5%	99.2%	99.6%	Chiral HPLC-UV
Isotopic Purity (% D5)	≥ 98.0%	99.1%	98.8%	99.3%	LC-MS
Isotopic Distribution	Conforms to structure	Conforms	Conforms	Conforms	LC-MS
Identity Confirmation	Conforms to structure	Conforms	Conforms	Conforms	¹ H NMR, MS
Water Content	≤ 0.5%	0.15%	0.21%	0.18%	Karl Fischer Titration
Residual Solvents	Meets USP <467>	Meets requirements	Meets requirements	Meets requirements	Headspace GC-MS

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are fundamental to the validation and comparison of the different lots.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of the substance by separating it from any process-related impurities or degradation products.[\[4\]](#)[\[5\]](#)

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
- Column: C18, 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase: Isocratic elution with Acetonitrile and Water (80:20 v/v).

- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 238 nm.
- Injection Volume: 10 µL.
- Sample Preparation: A stock solution of 1 mg/mL is prepared in methanol. A working solution of 100 µg/mL is prepared by diluting the stock solution with the mobile phase.
- Quantification: Purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.

Chiral Purity by Chiral HPLC

This enantioselective method is used to separate and quantify the (S)-(-) and (R)-(+) enantiomers of Felodipine-d5, thereby determining the enantiomeric excess (e.e.) of the desired S-isomer.

- Instrumentation: HPLC system with UV detector.
- Column: Chiralcel OJ-H, 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase: n-Hexane / Isopropanol (70:30, v/v).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: A solution of 0.5 mg/mL is prepared in the mobile phase.
- Quantification: Enantiomeric excess is calculated using the formula: $e.e. (\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$.

Isotopic Purity and Identity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method confirms the molecular weight and determines the isotopic enrichment of the deuterated compound. It is critical for verifying the incorporation of the five deuterium atoms.

- Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source.
- Column: C18, 2.1 x 50 mm, 1.7 μ m particle size.
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Ionization Mode: ESI Positive.
- Data Acquisition: Full scan mode from m/z 100 to 500.
- Sample Preparation: A solution of 10 μ g/mL is prepared in 50:50 acetonitrile/water.
- Analysis: The mass spectrum is analyzed to confirm the presence of the $[M+H]^+$ ion for **(S)-(-)-Felodipine-d5** (expected m/z 390.1). Isotopic purity is determined by comparing the relative intensities of the mass peaks corresponding to the d0 to d5 species.

Structural Confirmation by Nuclear Magnetic Resonance (^1H NMR)

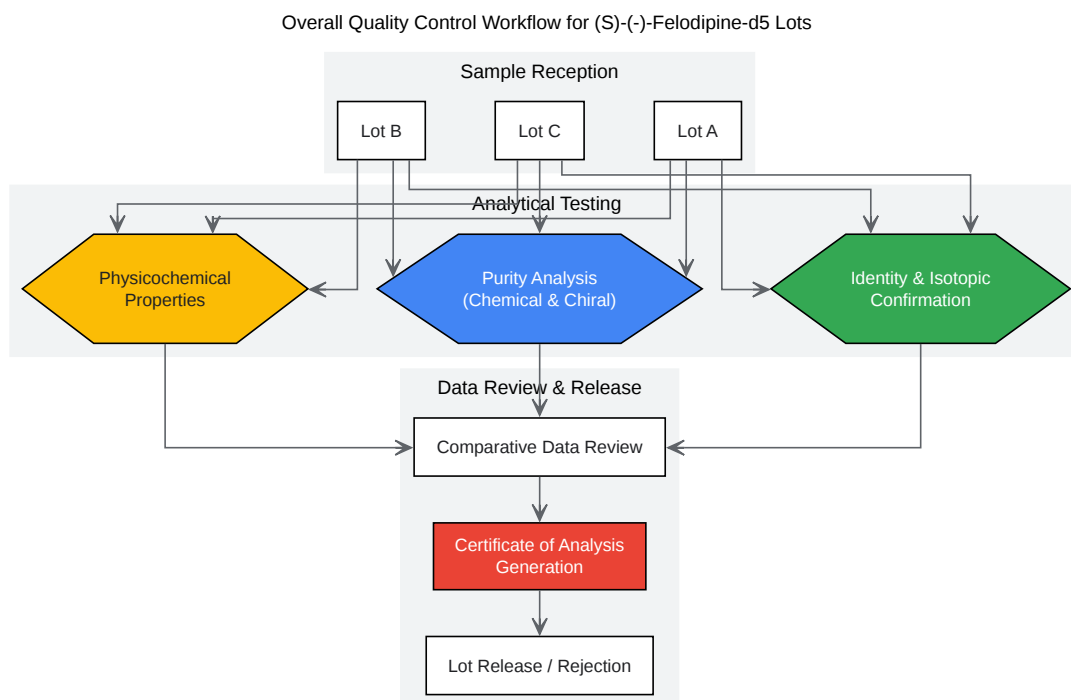
^1H NMR spectroscopy is used to confirm the chemical structure of the molecule and the positions of the deuterium labels by observing the absence of specific proton signals.

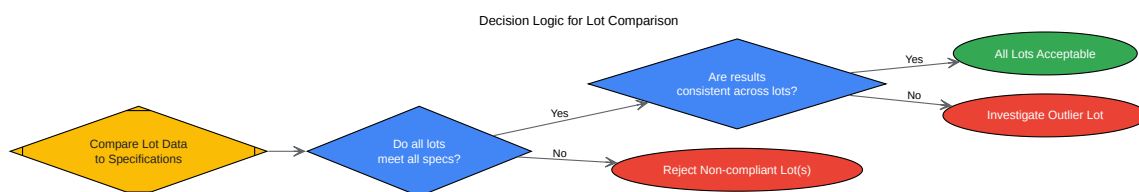
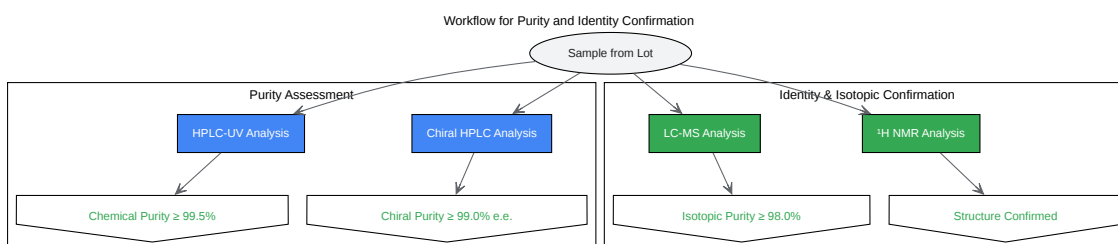
- Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Sample Preparation: Approximately 5 mg of the sample is dissolved in 0.7 mL of CDCl_3 .

- Analysis: The resulting spectrum is compared to the spectrum of a non-deuterated (S)-(-)-Felodipine reference standard. The absence or significant reduction of signals corresponding to the protons on the deuterated ethyl group confirms the location and high level of deuterium incorporation.

Visualized Workflows and Logic

The following diagrams illustrate the logical flow of the quality control and analytical processes employed in this comparative study.





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- To cite this document: BenchChem. [Comparative Analysis of (S)-(-)-Felodipine-d5 Reference Standard Lots]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563697#comparative-study-of-different-lots-of-s-felodipine-d5]

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